

Application of Carbaryl-d3 in Environmental Water Sample Testing

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Compound of Interest

Compound Name: Carbaryl-d3

Cat. No.: B15616499

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Abstract

This application note provides a detailed protocol for the quantitative analysis of carbaryl in environmental water samples using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, **Carbaryl-d3**. The use of isotope dilution mass spectrometry enhances the accuracy and precision of the method by correcting for matrix effects and variations in sample preparation and instrument response. The described solid-phase extraction (SPE) and LC-MS/MS method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Carbaryl is a broad-spectrum carbamate insecticide widely used in agriculture and residential settings.[1] Due to its potential for runoff and leaching, it is frequently detected in surface and groundwater, posing a risk to aquatic ecosystems and potentially to human health through drinking water contamination.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for carbaryl in water, necessitating sensitive and reliable analytical methods for its monitoring.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of pesticides in complex matrices due to its high selectivity and sensitivity.[3] The isotope dilution method, which employs a stable isotope-labeled internal standard, is considered the gold standard for quantitative analysis as it effectively compensates for analytical variability. **Carbaryl-d3**, a deuterated analog of carbaryl,

is an ideal internal standard for this purpose as it co-elutes with the native analyte and exhibits similar ionization and fragmentation behavior, while being distinguishable by its mass-to-charge ratio.

This application note details a robust method for the extraction and quantification of carbaryl in environmental water samples using **Carbaryl-d3** as an internal standard.

Experimental Protocols

Reagents and Materials

- Solvents: HPLC-grade methanol, acetonitrile, and reagent water.
- Reagents: Formic acid (reagent grade).
- Standards: Carbaryl (analytical standard, >98% purity), **Carbaryl-d3** (internal standard, >98% purity).
- SPE Cartridges: C18 cartridges (e.g., 1 g, 6 mL).
- Filters: 0.45 µm PTFE syringe filters.
- Glassware: Volumetric flasks, pipettes, autosampler vials.

Standard Solution Preparation

- Carbaryl Stock Solution (100 µg/mL): Accurately weigh 10 mg of carbaryl analytical standard and dissolve it in methanol in a 100 mL volumetric flask. Store at -10°C for up to 3 months.^[4]
- **Carbaryl-d3** Internal Standard (IS) Stock Solution (100 µg/mL): Prepare in the same manner as the carbaryl stock solution using the **Carbaryl-d3** standard.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the carbaryl stock solution with 35% methanol in water.^[4]
- Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the **Carbaryl-d3** stock solution with methanol to a suitable concentration for spiking samples.

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from established EPA methods for carbaryl analysis in water.^[4]

- **Sample Collection and Preservation:** Collect water samples in glass containers. If residual chlorine is present, add a dechlorinating agent. Adjust the sample pH to ~3 with a suitable buffer to prevent degradation of carbaryl. Store samples at 4°C.
- **Internal Standard Spiking:** To a 25 mL aliquot of the water sample, add a known amount of the **Carbaryl-d3** internal standard spiking solution.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of reagent water. Do not allow the cartridge to go dry.^[4]
- **Sample Loading:** Load the spiked water sample onto the conditioned C18 cartridge at a flow rate of approximately 1-2 drops per second. Discard the eluate.^[4]
- **Washing:**
 - Wash the cartridge with 5 mL of 25% methanol in water. Discard the eluate.^[4]
 - Wash the cartridge with 5 mL of 50% methanol in water. Discard the eluate.^[4]
- **Elution:** Elute the analytes from the cartridge with 5 mL of 75% methanol in water into a collection tube.^[4]
- **Final Volume Adjustment:** Add approximately 5 mL of reagent water to the eluate to bring the final volume to 10 mL.^[4]
- **Filtration:** If the final extract is cloudy, filter it through a 0.45 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.^[4]

LC-MS/MS Analysis

- **Instrumentation:** A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- **LC Column:** A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A suitable gradient program should be developed to ensure the separation of carbaryl from potential interferences.
- Injection Volume: 10-100 μ L.^[4]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS MRM Transitions for Carbaryl and Carbaryl-d3

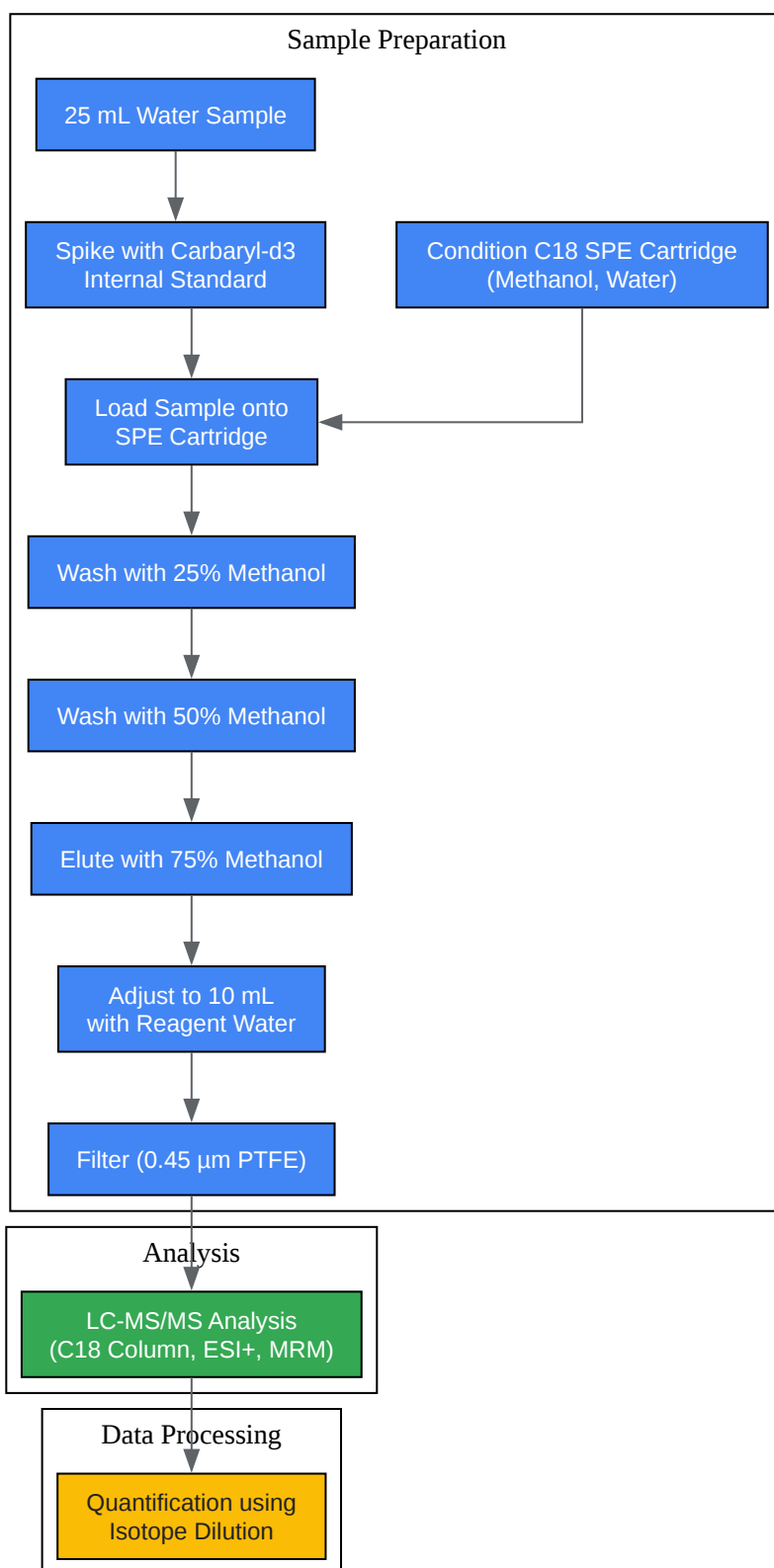
Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z (Quantifier)	Product Ion (Q3) m/z (Qualifier)
Carbaryl	202.1	145.1	127.0
Carbaryl-d3	205.1	148.1	130.0

Note: The MRM transitions for **Carbaryl-d3** are predicted based on the fragmentation pattern of carbaryl, with a +3 Da shift for the precursor and corresponding fragments due to the three deuterium atoms. These should be confirmed experimentally.

Table 2: Method Performance Characteristics (Typical Values)

Parameter	Value	Reference
Limit of Quantitation (LOQ)	0.03 µg/L (ppb)	[4]
Limit of Detection (LOD)	0.01 µg/L (ppb)	[4]
Recovery	89.53% - 101.72%	[2]

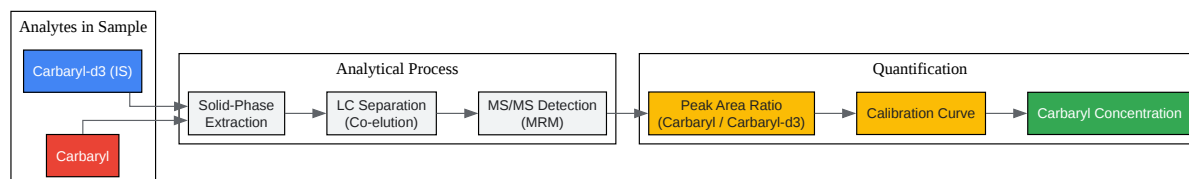
Mandatory Visualization



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Caption: Experimental workflow for the analysis of carbaryl in water samples.

Logical Relationship Diagram



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Caption: Logical relationship for isotope dilution mass spectrometry.

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